Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl-
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Overview
Description
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is an organosulfur compound with the molecular formula C9H10ClNO4S. This compound is a derivative of benzenesulfonic acid, characterized by the presence of an acetylamino group, a chlorine atom, and a methyl group on the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- typically involves the sulfonation of benzene derivatives. One common method is the reaction of acetanilide with chlorosulfonic acid, followed by acetylation. The reaction conditions often include:
Temperature: Controlled to prevent decomposition.
Reagents: Chlorosulfonic acid, acetic anhydride, and acetanilide.
Catalysts: Sometimes, catalysts like sulfuric acid are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene derivatives are treated with sulfonating agents under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of the sulfonic acid group.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids, sulfonamides, and sulfonyl chlorides.
Scientific Research Applications
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Explored for its therapeutic potential in various medical conditions due to its biological activity.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. The binding involves interactions with the Ser195-Asp102-His57 catalytic triad, leading to the formation of a covalent acyl-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, simpler in structure without the acetylamino, chlorine, and methyl groups.
Sulfanilic acid: Contains an amino group instead of an acetylamino group.
p-Toluenesulfonic acid: Contains a methyl group but lacks the acetylamino and chlorine groups.
Uniqueness
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino group enhances its potential as an enzyme inhibitor, while the chlorine and methyl groups contribute to its reactivity and stability.
Properties
Molecular Formula |
C9H10ClNO4S |
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Molecular Weight |
263.70 g/mol |
IUPAC Name |
4-acetamido-3-chloro-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-5-3-7(16(13,14)15)4-8(10)9(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)(H,13,14,15) |
InChI Key |
OXNPRSIETRNSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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